molecular formula C15H13N3O3S2 B2983073 N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide CAS No. 1207053-79-9

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide

Cat. No.: B2983073
CAS No.: 1207053-79-9
M. Wt: 347.41
InChI Key: UVFNYJYXZFYATB-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyridazine core linked via an ether bond to a phenyl group, which is further substituted with a thiophene-2-sulfonamide moiety.

Properties

IUPAC Name

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-11-4-9-14(17-16-11)21-13-7-5-12(6-8-13)18-23(19,20)15-3-2-10-22-15/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFNYJYXZFYATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide typically involves multiple steps. One common route includes the sulfonation of thiophene to form thiophene-2-sulfonyl chloride, which then reacts with an appropriate amine to yield the sulfonamide intermediate. The final step involves the coupling of this intermediate with 4-((6-methylpyridazin-3-yl)oxy)phenol under specific conditions like the use of coupling agents such as DCC or EDC, often in the presence of catalysts and solvents like dichloromethane or DMF.

  • Industrial Production Methods: Industrial production of this compound might involve optimizing the synthetic route to minimize cost, improve yield, and ensure purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and the automation of processes to enhance scalability and reproducibility.

Chemical Reactions Analysis

  • Types of Reactions: N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    • Oxidation: The sulfonamide group may be oxidized to yield sulfonic acids.

    • Reduction: Reduction reactions could target the nitro or sulfonamide groups, leading to the formation of amines or other reduced species.

    • Substitution: The phenyl ring and the thiophene ring can both participate in electrophilic or nucleophilic substitution reactions, allowing for functional group modifications.

  • Common Reagents and Conditions: Common reagents include oxidizing agents like KMnO₄ or H₂O₂ for oxidation reactions, and reducing agents like LiAlH₄ or NaBH₄ for reduction reactions. Solvents such as methanol, ethanol, and DMF are often used, with conditions tailored to the specific reaction's requirements.

  • Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might produce sulfonic acids, while reduction could yield amines.

Scientific Research Applications: this compound is of interest in several fields:

  • Chemistry: Its reactivity and functional groups make it a versatile building block for synthesizing more complex molecules.

  • Biology: It could be used in biochemical assays to study enzyme interactions, or as a probe in cell biology due to its unique properties.

  • Industry: Use in manufacturing processes where its specific properties can be advantageous, such as in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action: The compound's mechanism of action depends on its specific application:

  • Molecular Targets and Pathways: It may interact with enzymes or receptors in biological systems, influencing pathways related to its chemical structure. For example, the sulfonamide group could target specific enzymes that process sulfonamide substrates, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

To contextualize the properties of N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide, we compare it with analogous sulfonamide-based compounds reported in recent literature. Key structural and functional distinctions are outlined below:

Structural and Functional Insights

  • Pyridazine vs. Pyrimidine Analogs : While pyridazine derivatives (as in the target compound) are less common than pyrimidine-based sulfonamides (e.g., ’s pyrimidin-2-amines), the pyridazine core offers distinct electronic properties due to its adjacent nitrogen atoms, which may enhance binding to ATP pockets in kinases .
  • Substituent Effects: The target compound’s 6-methylpyridazine group contrasts with the cyclohexanone in Compound 8 () or the dimethylaminoethyl group in ’s derivative. These modifications influence solubility, bioavailability, and target selectivity.
  • Higher yields (e.g., 81% for 5-bromo-thiophene sulfonamide, ) correlate with simpler substituents, whereas bulky groups (e.g., XIE57’s dual benzyls, ) reduce efficiency due to steric hindrance .

Biological Activity

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiophene ring , a pyridazine moiety , and a sulfonamide group , which contribute to its biological activity. The molecular formula is C16H14N4O2SC_{16}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 310.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant inhibitory effects against various bacterial strains, making it a candidate for antibacterial drug development.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, protecting cells from oxidative stress associated with diseases such as cancer and neurodegenerative disorders.
  • Anticancer Activity : Research suggests that derivatives of thiophene compounds often show promising results in inhibiting tumor growth, indicating potential applications in cancer therapeutics.

Antimicrobial Effects

This compound has shown promising activity against various bacterial strains. A study reported that derivatives of thiophene compounds exhibit significant antibacterial properties, which could be leveraged in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage and could have implications in treating conditions linked to oxidative stress.

Anticancer Potential

In vitro studies have demonstrated that thiophene derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar in structure have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Studies

  • Antimicrobial Study : A study investigated the antibacterial activity of thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as an effective antibacterial agent.
  • Antioxidant Evaluation : In another study, the antioxidant capacity was measured using DPPH radical scavenging assays. The results showed that this compound demonstrated considerable scavenging activity, comparable to standard antioxidants like ascorbic acid.
  • Cytotoxicity Assay : Research on the cytotoxic effects of related thiophene compounds on human cancer cell lines revealed IC50 values indicating effective inhibition of cell growth. The findings suggest that further exploration into the anticancer potential of this compound is warranted.

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